molecular formula C5H4ClF2N3O B8336263 2-Amino-4-chloro-6-difluoromethoxy-pyrimidine

2-Amino-4-chloro-6-difluoromethoxy-pyrimidine

Cat. No.: B8336263
M. Wt: 195.55 g/mol
InChI Key: HTSKOSDDIABZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chloro-6-difluoromethoxy-pyrimidine is a useful research compound. Its molecular formula is C5H4ClF2N3O and its molecular weight is 195.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H4ClF2N3O

Molecular Weight

195.55 g/mol

IUPAC Name

4-chloro-6-(difluoromethoxy)pyrimidin-2-amine

InChI

InChI=1S/C5H4ClF2N3O/c6-2-1-3(12-4(7)8)11-5(9)10-2/h1,4H,(H2,9,10,11)

InChI Key

HTSKOSDDIABZGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)N)OC(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 16.4 g of 2-amino-4,6-dichloropyrimidine in 100 ml of 40% sodium hydroxide solution is stirred at a temperature of 95°-100° C. for 1 hour. 200 ml of dioxane are added, and 20 g of gaseous difluorochloromethane are passed in at a temperature of 70°-75° C. in the course of 1 hour. The organic phase is separated off and concentrated to about 1/5 of its volume, the residue is poured into water and the solid precipitate is separated off to give 6 g of 2-amino-4-chloro-6-difluoromethoxy-pyrimidine of melting point 118°-119° C.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 16.4 g of 2-amino-4,6-dichloropyrimidine in 100 ml of 40% sodium hydroxide solution is stirred for 1 hour at a temperature of 95° to 100° C. After the addition of 200 ml of dioxane, there are added at a temperature of 70° to 75° C., within 1 hour, 20 g of gaseous difluoromethane. The organic phase is separated, and concentrated to about 1/5 of its volume; it is then poured into water and the solid precipitate is removed. The yield is 6 g of 2-amino-4-chloro-6-difluoromethoxy-pyrimidine, m.p. 118° to 119° C. (compound No. 1.7).
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

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